4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that can be synthesized through various chemical reactions, including oxidative coupling and amination of sp(3) C-H bonds. This process has been explored for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting its utility in creating complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules (Mohammed, Vishwakarma, & Bharate, 2015).
Anticancer Activity
Compounds related to this compound have been synthesized and evaluated for their anticancer activities. Some derivatives, particularly those involving the pyrazolo[3,4-d]pyrimidin-4-one scaffold, have demonstrated significant inhibitory activity against cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential therapeutic applications in oncology (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Neurological Research
In neurological research, derivatives of this compound have been explored as potential ligands for imaging studies, such as positron emission tomography (PET) ligands for metabotropic glutamate receptor subtype 1 (mGluR1). This application is crucial for understanding neurological disorders and developing new treatments (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).
Molecular Interactions
The molecular interactions and hydrogen bonding patterns of related compounds have been studied to understand their crystal structures, which can influence their biological activity and solubility. This information is vital for drug design and the development of pharmaceuticals (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Drug Discovery and Development
The compound and its derivatives have been part of the drug discovery process, contributing to the identification of new therapeutic agents. For example, in the development of functional antagonists for the apelin (APJ) receptor, related compounds have been identified as potent inhibitors in cell-based assays, showcasing the potential for cardiovascular or metabolic disease treatment (Maloney, Khan, Hedrick, Gosalia, Milewski, Li, Roth, Sergienko, Suyama, Sugarman, Nguyen, Mehta, Vasile, Su, Stonich, Nguyen, Zeng, Novo, Vicchiarelli, Diwan, Chung, & Smith, 2012).
Propriétés
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-9-4-5-12(8-13(9)23(26)27)16(25)19-14-6-11(3)21-22(14)17-18-10(2)7-15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVMTPUMYJCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.